molecular formula C11H8BrClO2 B8282910 3-(Bromoethyl)-4-chloroisocoumarin

3-(Bromoethyl)-4-chloroisocoumarin

Cat. No. B8282910
M. Wt: 287.53 g/mol
InChI Key: RFYKBEZNVDSTJQ-UHFFFAOYSA-N
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Patent
US05324648

Procedure details

2-Bromoethyl-2-carboxyphenylacetate was prepared from heating 10 g of homophthalic acid (56 mmole) and 21 g of 2-bromoethanol (167 mmole) in 175 ml of benzene with a few drops of conc. sulfuric acid at 90°-110° C. for two hours, yield 64%. TLC shows that it is a pure compound. The cyclization of 2-bromoethyl 2-carboxyphenylacetate with PCl5 was performed by a previous method with modification (Tirodkar, and Usgaonkar, Indian. J. Chem. 7, pp 1114-1116 (1969)). 1.15 g of 2-bromoethyl 2-carboxyphenylacetate was heated with 2.1 g of PCl5 in 90 ml of benzene at 70° C. for 2 hrs. The benzene was removed and the residue triturated with petroleum ether. The crude product was purified by silica gel column chromatography with methylene chloride as an eluent to give 560 mg of 3-(bromoethyl)-4-chloroisocoumarin (yield, 46%). IR and NMR spectra show it was the desired product. 100 mg of 3-bromoethyl-4-chloroisocoumarin (0.3 mmole) was heated with 60 mg of thiourea (0.8 mmole) in 5 ml of THF at 70° C. for 2 days to give a yellow solid, 50 mg (yield, 40%), m.p. 167°-169° C. (dec); one spot on TLC, Rf=0.7 (Butanol:acetic acid:water=6:1:5); NMR spectrum (d6 -DMSO), δ 9.1 (2b, 4H), 7.5-8.1 (m, 4H), 4.6 (t, 2H), 3.6 (t, 2H); mass spectrum (FAB+), m/e=299 (M+ -Br). Anal. Calc. for C12H12N2O3Br1Cl1S1 : C, 37.96; H, 3.19; N, 7.38. Found: C, 37.81; H, 3.28; N, 7.71.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
2-bromoethyl 2-carboxyphenylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-bromoethyl 2-carboxyphenylacetate
Quantity
1.15 g
Type
reactant
Reaction Step Four
Name
Quantity
2.1 g
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=O)[CH2:2][C:3]1[C:4](=[CH:8][CH:9]=[CH:10][CH:11]=1)[C:5]([OH:7])=O.[Br:14][CH2:15][CH2:16]O.[C:18]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[CH2:27][C:28]([O:30][CH2:31][CH2:32][Br:33])=[O:29])([OH:20])=[O:19].P(Cl)(Cl)(Cl)(Cl)[Cl:35]>C1C=CC=CC=1.S(=O)(=O)(O)O>[Br:33][CH2:32][CH2:31][O:30][C:28](=[O:29])[CH2:27][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=1[C:18]([OH:20])=[O:19].[Br:14][CH2:15][CH2:16][C:1]1[O:13][C:5]([C:4]2[C:3]([C:2]=1[Cl:35])=[CH:11][CH:10]=[CH:9][CH:8]=2)=[O:7]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CC=1C(C(=O)O)=CC=CC1)(=O)O
Name
Quantity
21 g
Type
reactant
Smiles
BrCCO
Name
Quantity
175 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
2-bromoethyl 2-carboxyphenylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=C(C=CC=C1)CC(=O)OCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Four
Name
2-bromoethyl 2-carboxyphenylacetate
Quantity
1.15 g
Type
reactant
Smiles
C(=O)(O)C1=C(C=CC=C1)CC(=O)OCCBr
Name
Quantity
2.1 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
90 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The benzene was removed
CUSTOM
Type
CUSTOM
Details
the residue triturated with petroleum ether
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography with methylene chloride as an eluent

Outcomes

Product
Name
Type
product
Smiles
BrCCOC(CC1=C(C=CC=C1)C(=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%
Name
Type
product
Smiles
BrCCC=1OC(=O)C2=CC=CC=C2C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 560 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.